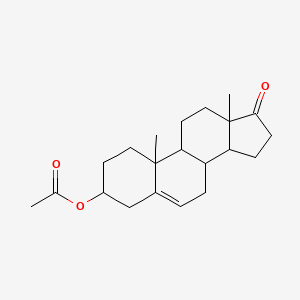
Prasterone acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prasterone acetate, also known as dehydroepiandrosterone acetate, is a synthetic derivative of dehydroepiandrosterone (DHEA). It is a steroid hormone produced by the adrenal glands, gonads, and brain. This compound is used in various medical applications, including hormone replacement therapy and the treatment of certain medical conditions such as vulvovaginal atrophy and systemic lupus erythematosus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prasterone acetate can be synthesized through the acetylation of prasterone (DHEA). The process involves the reaction of prasterone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Prasterone acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as androstenedione.
Reduction: Reduction to form androstenediol.
Substitution: Acetylation and deacetylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetic anhydride and pyridine are used for acetylation reactions
Major Products Formed:
Oxidation: Androstenedione.
Reduction: Androstenediol.
Substitution: this compound and its deacetylated form, prasterone
Scientific Research Applications
Prasterone acetate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in cellular processes and hormone regulation.
Medicine: Used in hormone replacement therapy, treatment of vulvovaginal atrophy, and systemic lupus erythematosus. .
Industry: Utilized in the production of pharmaceutical formulations and as a research tool in drug development
Mechanism of Action
Prasterone acetate exerts its effects through its conversion to active androgens and estrogens. These hormones interact with specific receptors in target tissues, leading to various physiological responses. The molecular targets include androgen receptors and estrogen receptors, which regulate gene expression and influence cellular functions. The pathways involved include the activation of transcription factors and modulation of enzyme activities .
Comparison with Similar Compounds
Prasterone acetate is similar to other steroidal compounds such as:
Dehydroepiandrosterone (DHEA): The parent compound of this compound.
Androstenedione: An oxidized form of DHEA.
Androstenediol: A reduced form of DHEA.
Uniqueness: this compound is unique due to its acetylated form, which enhances its stability and bioavailability. This modification allows for more controlled release and prolonged effects compared to its non-acetylated counterparts .
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMZQTLCXHGLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

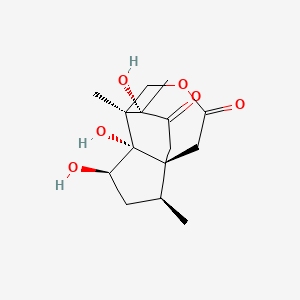

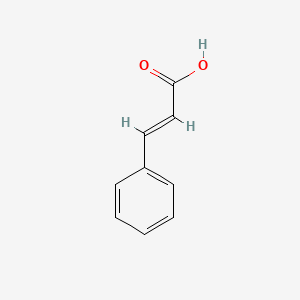

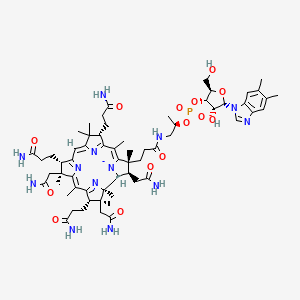
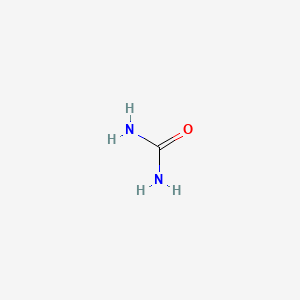
![[(1S,7S,8S,12S,13S,15S,19S)-5,13,19-triacetyloxy-7-(furan-3-yl)-1,8,12-trimethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-15-yl] acetate](/img/structure/B10753967.png)
![methyl 4-[(3R,5R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B10753971.png)

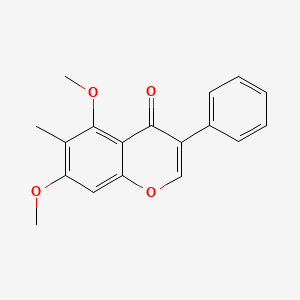

![(5S)-3-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B10754002.png)
![10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B10754018.png)
